molecular formula C15H15F3O6S B14030807 Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B14030807
M. Wt: 380.3 g/mol
InChI Key: SINVGOBUKDUQOM-UHFFFAOYSA-N
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Description

Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS: 1414797-96-8) is a fluorinated ester derivative featuring a tetrahydronaphthalene backbone. Its structure includes:

  • A 1-oxo group at position 1 of the tetrahydronaphthalene ring.
  • A trifluoromethylsulfonyloxy (trifyloxy) group at position 6, which is a strong electron-withdrawing substituent.
  • An ethyl acetate moiety at position 2.

Properties

Molecular Formula

C15H15F3O6S

Molecular Weight

380.3 g/mol

IUPAC Name

ethyl 2-[1-oxo-6-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-naphthalen-2-yl]acetate

InChI

InChI=1S/C15H15F3O6S/c1-2-23-13(19)8-10-4-3-9-7-11(5-6-12(9)14(10)20)24-25(21,22)15(16,17)18/h5-7,10H,2-4,8H2,1H3

InChI Key

SINVGOBUKDUQOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multiple steps. One common method involves the reaction of a naphthalene derivative with ethyl acetate in the presence of a trifluoromethylsulfonylating agent. The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to bind to these targets, thereby modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Key Properties References
Target Compound 1-oxo, 6-(trifyloxy), 2-(ethyl acetate) C₁₆H₁₅F₃O₆S High reactivity due to triflyloxy group; discontinued commercial availability
Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS: 50836-02-7) 1-oxo, 6-hydroxy, 2-(ethyl acetate) C₁₅H₁₆O₄ Polar hydroxyl group enhances solubility; potential intermediate in drug synthesis
Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS: 97405-37-3) 1-oxo, 6-hydroxy, 2-methyl, 2-(ethyl acetate) C₁₅H₁₈O₄ Methyl substitution increases steric bulk; possible metabolic stability
Ethyl 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate 2-(ethyl acetate), 6-oxy linkage C₁₄H₁₆O₃ Simpler structure; used as a precursor for hydrazide derivatives
Ethyl 2-((3-cyano-4-(4-fluorophenyl)-6-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-2-yl)oxy)acetate Pyridine core with tetrahydronaphthalene and fluorophenyl groups C₂₅H₂₂FN₂O₃ Anticancer activity reported; pyridine integration alters electronic properties

Physical and Chemical Properties

Property Target Compound Hydroxylated Analogues Pyridine Derivatives
Molecular Weight 404.34 g/mol 260.28–274.30 g/mol ~400–450 g/mol
Solubility Low in water; soluble in organic solvents Moderate polarity due to -OH group Variable based on heterocycle
Stability High (electron-withdrawing triflyl group) Moderate (susceptible to oxidation) Depends on substituents

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